molecular formula C4H4F3NO2 B15127899 1-Nitro-2-(trifluoromethyl)cyclopropane, trans

1-Nitro-2-(trifluoromethyl)cyclopropane, trans

Cat. No.: B15127899
M. Wt: 155.08 g/mol
InChI Key: NSFSOHGRROEBMR-UHFFFAOYSA-N
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Description

1-Nitro-2-(trifluoromethyl)cyclopropane, trans is a chemical compound with the molecular formula C4H4F3NO2. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a cyclopropane ring.

Preparation Methods

The synthesis of 1-Nitro-2-(trifluoromethyl)cyclopropane, trans typically involves the reaction of suitable precursors under specific conditions. One common method involves the cyclopropanation of nitroalkenes with trifluoromethylated reagents. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the cyclopropane ring . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Nitro-2-(trifluoromethyl)cyclopropane, trans undergoes various chemical reactions, including:

Scientific Research Applications

1-Nitro-2-(trifluoromethyl)cyclopropane, trans has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nitro-2-(trifluoromethyl)cyclopropane, trans involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, making it a versatile compound in research .

Comparison with Similar Compounds

1-Nitro-2-(trifluoromethyl)cyclopropane, trans can be compared with other similar compounds such as:

Properties

IUPAC Name

1-nitro-2-(trifluoromethyl)cyclopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3NO2/c5-4(6,7)2-1-3(2)8(9)10/h2-3H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFSOHGRROEBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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